BMY 14802 hydrochloride, also known as alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol hydrochloride, has been extensively studied for its potential therapeutic applications, particularly in the field of neuropsychiatry. The compound has been identified as a sigma-1 receptor antagonist with additional activity at serotonin (5-HT) 1A and adrenergic α-1 receptors. Its unique pharmacological profile suggests potential utility in treating disorders such as Parkinson's disease, schizophrenia, and possibly as an anti-ischemic agent12369.
BMY 14802's mechanism of action is multifaceted due to its interaction with multiple receptor systems. Primarily recognized as a sigma-1 receptor antagonist, BMY 14802 has been shown to suppress L-DOPA-induced abnormal involuntary movements (AIM) in a Parkinson's disease rat model, an effect that is mediated through its agonist activity at the 5-HT1A receptor rather than sigma receptor interaction1. This is supported by the lack of AIM-suppressing effects from other sigma agents and the reversal of BMY 14802's effects by the 5-HT1A antagonist WAY-1006351. Additionally, BMY 14802 has been observed to inhibit the firing of serotonergic neurons in the dorsal raphe and to modulate the release of serotonin in the dorsal raphe and hippocampus, further indicating its agonist action at 5-HT1A receptors45. The compound also exhibits an affinity for adrenergic α-1 receptors, although this does not seem to play a major role in its therapeutic effects1.
In Parkinson's disease, BMY 14802 has shown promise in mitigating L-DOPA-induced dyskinesia without exacerbating PD symptoms, which is a significant advantage over other 5-HT1A agonists that have failed clinical trials1. The compound's ability to suppress AIM in animal models without affecting dopamine D2 receptors, which are implicated in the motor symptoms of PD, makes it a promising candidate for clinical trials1.
BMY 14802 has been investigated as a potential antipsychotic due to its sigma receptor antagonism and 5-HT1A receptor agonism. It has been shown to attenuate amphetamine-induced hyperactivity and conditioned avoidance responding in mice, behaviors associated with antipsychotic potential2. Despite these promising preclinical findings, an uncontrolled, multicenter safety and efficacy study in patients with acute exacerbations of schizophrenia treated with BMY 14802 did not show significant improvement in psychiatric symptoms6. However, it did not produce extrapyramidal side effects typical of standard neuroleptics, which is a notable advantage6.
BMY 14802 has also been evaluated for its neuroprotective properties. In a gerbil model of ischemia, pretreatment with BMY 14802 significantly protected against ischemia-induced neuronal loss in the hippocampus, suggesting potential utility as an anti-ischemic agent9.
Contrasting with the atypical antipsychotic clozapine, BMY 14802 has been shown to increase dopamine metabolism and release in vivo, which is an unusual characteristic for a compound with antipsychotic properties7. This finding suggests that the atypical profile of clozapine cannot be solely explained by its effects on dopamine release and that BMY 14802 may have a unique therapeutic profile7.
The modulation of neurotensin concentrations in the brain has been associated with the therapeutic effects of antipsychotic drugs. BMY 14802, like haloperidol, increases neurotensin concentrations in the nucleus accumbens and caudate, which may underlie its antipsychotic and extrapyramidal effects38.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: